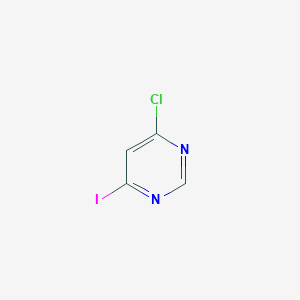

4-Chloro-6-iodopyrimidine

Description

Significance of Pyrimidine (B1678525) Derivatives in Chemical Sciences

The field of heterocyclic chemistry is foundational to the development of new molecules with significant practical applications. Among the vast array of heterocyclic compounds, pyrimidine derivatives stand out for their versatile and crucial roles across various scientific disciplines. Current time information in Bangalore, IN.molport.com Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at the first and third positions. Current time information in Bangalore, IN.sigmaaldrich.com This core structure is fundamental to life itself, forming the basis of the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids (RNA and DNA). Current time information in Bangalore, IN.bldpharm.comlookchem.com The inherent biological importance and synthetic accessibility of the pyrimidine scaffold have made it a subject of intensive research, leading to a wide range of applications. Current time information in Bangalore, IN.molport.comgoogle.com

Role as Heterocyclic Scaffolds in Organic Synthesis

In the realm of organic synthesis, pyrimidine derivatives serve as highly valuable scaffolds or building blocks for constructing more complex molecules. Current time information in Bangalore, IN.ambeed.com Their electron-deficient nature, a consequence of the two electronegative nitrogen atoms in the ring, makes them susceptible to various chemical transformations. chemicalbook.com Chemists utilize pyrimidines as starting materials to generate a diverse array of substituted and fused heterocyclic systems. Current time information in Bangalore, IN.sigmaaldrich.com

The synthesis of the pyrimidine ring itself is often achieved through well-established condensation reactions, such as the Biginelli reaction, which combines a β-dicarbonyl compound, an aldehyde, and a urea (B33335) or thiourea (B124793) derivative. researchgate.netepa.gov Once formed, the pyrimidine ring can be further modified. The presence of substituents on the ring dramatically influences its reactivity, allowing for selective chemical manipulations. nih.gov For instance, halogenated pyrimidines are particularly important intermediates, as the halogen atoms can be readily displaced by a variety of nucleophiles or participate in cross-coupling reactions, enabling the introduction of new functional groups and the construction of elaborate molecular architectures. chemicalbook.comsmolecule.com This versatility makes pyrimidine scaffolds indispensable tools for synthetic chemists aiming to create novel compounds with specific, desired properties. ambeed.com

Prevalence in Biologically Active Molecules and Pharmaceuticals

The pyrimidine nucleus is a recurring motif in a vast number of biologically active molecules and pharmaceuticals. nih.govlookchem.com Its ability to interact with biological targets, often through hydrogen bonding, has been exploited in the design of numerous drugs. lookchem.com The structural similarity of pyrimidine derivatives to the natural nucleobases allows them to act as antimetabolites, interfering with the synthesis of DNA and RNA, a strategy effectively used in cancer chemotherapy with drugs like 5-fluorouracil. lookchem.com

Beyond anticancer agents, the pyrimidine scaffold is present in a wide spectrum of therapeutic agents, including:

Antiviral drugs: Zidovudine (an anti-HIV agent) and Idoxuridine. researchgate.netlookchem.com

Antibacterial drugs: Trimethoprim and various sulfonamides like sulfadiazine. lookchem.com

Antihypertensive drugs: Minoxidil. researchgate.netlookchem.com

Central Nervous System (CNS) agents: Barbiturates, used as sedatives and anticonvulsants. lookchem.comgoogle.com

The broad applicability of pyrimidine derivatives in medicine underscores their status as a "privileged scaffold" in drug discovery, a core structure that can be modified to interact with a wide range of biological targets. nih.govlookchem.comorgchemres.org Researchers continue to explore new pyrimidine-based compounds for treating a multitude of diseases, including cancer, microbial infections, and inflammatory conditions. Current time information in Bangalore, IN.lookchem.comlookchem.com

Table 1: Examples of Pyrimidine-Based Pharmaceuticals

Applications in Agrochemicals and Materials Science

The utility of pyrimidine derivatives extends beyond medicine into the fields of agrochemicals and materials science. hairuichem.com In agriculture, certain pyrimidine compounds have been developed as potent herbicides, fungicides, and insecticides. hairuichem.commdpi.comchemicalbook.com These molecules are designed to interfere with specific biological processes in weeds, fungi, or insects, often with low toxicity to crops and other non-target organisms. Examples include fungicides like pyrimethanil (B132214) and insecticides such as benzpyrimoxan. google.com

In materials science, the unique electronic and physical properties of pyrimidines are being harnessed to create new functional materials. sigmaaldrich.comhairuichem.com Their aromatic and electron-deficient nature makes them suitable components for organic light-emitting diodes (OLEDs) and fluorescent sensors. sigmaaldrich.com For instance, some pyrimidine derivatives exhibit interesting electrogenerated chemiluminescent properties, which are valuable for developing advanced display technologies. sigmaaldrich.com The ability to systematically modify the pyrimidine core allows scientists to fine-tune the optical and electronic properties of these materials for specific applications.

Contextualization of Halogenated Pyrimidines

Within the broad family of pyrimidine derivatives, halogenated pyrimidines represent a particularly important subclass of synthetic intermediates. chemicalbook.com The introduction of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) onto the pyrimidine ring significantly alters its chemical and physical properties, opening up new avenues for synthesis and biological application. chemicalbook.com

Importance of Halogen Substituents in Modulating Reactivity and Biological Activity

Halogen substituents play a pivotal role in modulating the reactivity of the pyrimidine ring. As highly electronegative atoms, they withdraw electron density from the aromatic system, making the ring carbon atoms more electrophilic and thus more susceptible to nucleophilic aromatic substitution (SNAr) reactions. chemicalbook.com This enhanced reactivity is a cornerstone of their utility as synthetic building blocks. chemicalbook.com

The type of halogen and its position on the ring dictate the reactivity. For instance, the reactivity of halogens in nucleophilic substitution reactions on the pyrimidine ring generally follows the order I > Br > Cl > F, which is the reverse of their electronegativity. This is because the carbon-halogen bond strength and the ability of the halogen to act as a leaving group are critical factors. Furthermore, the positions on the pyrimidine ring exhibit differential reactivity, with positions 4 and 6 being more reactive than position 2. This predictable regioselectivity allows for the controlled, sequential substitution of halogens to build complex molecular structures. chemicalbook.com

In addition to influencing chemical reactivity, halogen atoms can significantly impact the biological activity of pyrimidine derivatives. Halogens can increase the lipophilicity of a molecule, potentially enhancing its ability to cross cell membranes. They can also engage in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a drug molecule to its protein target. The introduction of halogens has been shown to enhance the antimicrobial and antibiofilm activities of pyrimidine compounds. In some cases, halogenated pyrimidines, such as iododeoxyuridine, are used as radiosensitizers in cancer therapy, where they are incorporated into the DNA of tumor cells, making them more susceptible to radiation treatment.

Overview of Dihalogenated Pyrimidines as Synthetic Intermediates

Dihalogenated pyrimidines are exceptionally versatile intermediates in organic synthesis due to the differential reactivity of the two halogen atoms. This allows for selective, stepwise functionalization of the pyrimidine core. For example, in a molecule like 4-chloro-6-iodopyrimidine, the iodine atom is significantly more reactive towards certain reactions, such as palladium-catalyzed cross-couplings (e.g., Suzuki or Sonogashira reactions), than the chlorine atom. This allows for the selective introduction of an aryl or alkynyl group at the 6-position while leaving the chlorine at the 4-position intact for a subsequent, different transformation.

This differential reactivity is a powerful tool for synthetic chemists, enabling the efficient construction of unsymmetrically substituted pyrimidines, which are often challenging to synthesize by other means. nih.gov These dihalogenated pyrimidines serve as key starting materials for a wide range of complex molecules, including pharmaceuticals, agrochemicals, and materials with tailored properties. sigmaaldrich.comgoogle.com The compound this compound, with its distinct chloro and iodo substituents, is a prime example of such a versatile dihalogenated pyrimidine intermediate. bldpharm.comlookchem.com

Table 2: List of Chemical Compounds

Specific Research Focus: this compound

Within the broad class of halogenated pyrimidines, this compound (CAS No: 258506-74-0) is a compound of particular interest to synthetic chemists. bldpharm.comsigmaaldrich.com Its structure is characterized by a pyrimidine ring substituted with a chlorine atom at the 4-position and an iodine atom at the 6-position. This unique substitution pattern provides a platform for selective chemical modifications.

Table 1: Chemical Properties of this compound

The primary rationale for the scientific investigation of this compound lies in its utility as a versatile building block for organic synthesis. This utility stems from the differential reactivity of the two halogen substituents. The carbon-iodine (C-I) bond is significantly weaker and more reactive than the carbon-chlorine (C-Cl) bond. This difference allows for regioselective functionalization, meaning chemists can selectively target one position over the other.

This compound is particularly valuable in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. researchgate.netresearchgate.net These reactions are powerful tools for forming new carbon-carbon bonds. Researchers can exploit the higher reactivity of the C-I bond to first introduce a substituent at the 6-position while leaving the chlorine atom at the 4-position intact. Subsequently, a second, different functional group can be introduced at the 4-position under more forcing reaction conditions. This stepwise approach provides an efficient pathway to unsymmetrical 4,6-disubstituted pyrimidines, which are scaffolds of interest for developing new pharmaceutical agents and functional materials. researchgate.net The ability to precisely control the introduction of different aryl or alkynyl groups onto the pyrimidine core makes this compound a highly valuable intermediate. researchgate.netresearchgate.net

Despite its clear utility in synthesis, there are notable gaps in the current body of research concerning this compound.

Current Gaps:

Limited Biological Data: While its derivatives are explored for biological activity, there is a scarcity of published research on the intrinsic biological properties of this compound itself. It is primarily treated as a synthetic intermediate rather than a final product for biological screening. sigmaaldrich.com

Lack of Comprehensive Experimental Data: Much of the available physicochemical data for the compound, such as boiling point and solubility, are based on computational predictions rather than extensive experimental measurement. epa.gov A comprehensive experimental characterization of its properties is currently lacking in the scientific literature.

Future Directions:

Library Synthesis: A significant future direction is the use of this compound to generate large libraries of novel, unsymmetrically substituted pyrimidine derivatives. By employing a wide range of boronic acids in Suzuki-Miyaura reactions or terminal alkynes in Sonogashira couplings, researchers can create a diverse set of molecules for high-throughput screening in drug discovery programs. researchgate.netresearchgate.net

Exploration of New Applications: Research could be extended to explore the potential of its derivatives in materials science. Pyrimidine-based structures have found applications in organic electronics, and the tailored electronic properties of derivatives from this compound could be investigated for use in organic light-emitting diodes (OLEDs) or as photosensitizers. researchgate.net

Table of Compounds Mentioned

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-iodopyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClIN2/c5-3-1-4(6)8-2-7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVYPGXBNZPGMFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00572595 | |

| Record name | 4-Chloro-6-iodopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258506-74-0 | |

| Record name | 4-Chloro-6-iodopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Chloro 6 Iodopyrimidine and Its Precursors

Strategies for Regioselective Halogenation of Pyrimidine (B1678525) Scaffolds

The selective introduction of halogen atoms onto the pyrimidine ring is a foundational step in the synthesis of complex derivatives. The electron-deficient nature of the pyrimidine ring makes electrophilic aromatic substitution challenging, often requiring harsh conditions. nih.gov Consequently, chemists have developed sophisticated strategies to control the position of halogenation with high precision.

Directed Halogenation Techniques for Pyrimidine Rings

Directed C–H bond halogenation has emerged as a powerful tool for achieving regioselectivity that is otherwise difficult to obtain. This approach utilizes a directing group, which is a functional group already present on the substrate that temporarily coordinates to a metal catalyst, guiding the halogenating agent to a specific, often adjacent (ortho), position.

Palladium-catalyzed, N-directed ortho-halogenation protocols have been successfully applied to various nitrogen-containing aromatic rings, including pyrimidines. rsc.org In these methods, a nitrogen atom within the substrate or in a substituent acts as the directing group. The catalyst, typically a palladium complex, coordinates to this nitrogen, bringing the catalytic center into proximity with a specific C-H bond. This facilitates the selective cleavage of that C-H bond and subsequent introduction of a halogen. These reactions often employ alkali halides as the halogen source and an oxidant like Phenyliodine diacetate (PIDA) to facilitate the catalytic cycle. rsc.org The use of microwave irradiation can significantly accelerate these transformations. rsc.org

Influence of Reaction Conditions on Halogenation Selectivity

Reaction conditions play a pivotal role in determining the outcome of halogenation, particularly in controlling the degree of halogenation (e.g., mono- versus di-substitution). For pyrimidine scaffolds, careful manipulation of stoichiometry, temperature, and reaction time is essential to achieve the desired product.

For instance, in the halogenation of pyrazolo[1,5-a]pyrimidines, selective mono- and di-iodination can be achieved simply by varying the molar ratio of the substrate to the iodinating agent, N-Iodosuccinimide (NIS). tandfonline.com Using a controlled amount of NIS favors the formation of the mono-iodinated product, while an excess of the reagent leads to the di-iodinated species. This demonstrates that the stoichiometry of the halogenating agent is a critical parameter for controlling the extent of halogenation.

Table 1: Influence of Reactant Ratio on Iodination Selectivity

| Substrate | Reagent | Substrate:Reagent Ratio | Product |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidine | NIS | 1:1.2 | Mono-iodinated product |

| Pyrazolo[1,5-a]pyrimidine | NIS | 1:2.4 | Di-iodinated product |

Data derived from studies on pyrazolo[1,5-a]pyrimidines, illustrating a general principle applicable to related heterocyclic systems. tandfonline.com

Comparative Analysis of Halogenating Agents

The choice of halogenating agent is crucial and depends on the desired halogen (chlorine, bromine, or iodine) and the reactivity of the pyrimidine substrate. N-halosuccinimides (NXS), including N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS), are widely used reagents due to their mild nature and ease of handling. tandfonline.comresearchgate.net

N-Iodosuccinimide (NIS): Generally used for iodination. It is often the most reactive of the N-halosuccinimides in electrophilic halogenations. As noted, its reactivity can be controlled by adjusting the stoichiometry to yield either mono- or di-iodinated products on certain pyrimidine systems. tandfonline.com

N-Bromosuccinimide (NBS): A common reagent for bromination. In reactions with pyrazolo[1,5-a]pyrimidines, NBS has been shown to produce dibrominated products, indicating its high reactivity toward this particular scaffold. tandfonline.com

N-Chlorosuccinimide (NCS): Used for chlorination. Similar to NBS, NCS can also lead to dichlorinated products in certain pyrimidine systems, highlighting the strong electrophilic nature of these reagents under specific reaction conditions. tandfonline.com

The reactivity and selectivity of these agents can be influenced by the presence of catalysts or additives. For example, the halogenation of aromatic compounds with NCS, NBS, or NIS can be effectively carried out in the presence of ammonium (B1175870) nitrate (B79036) (NH₄NO₃) or ferric chloride (FeCl₃) in acetonitrile. researchgate.net

Table 2: Comparison of Common Halogenating Agents

| Agent | Abbreviation | Halogen Introduced | Typical Reactivity Profile |

|---|---|---|---|

| N-Iodosuccinimide | NIS | Iodine | High, allows for controlled mono- or di-iodination by stoichiometry |

| N-Bromosuccinimide | NBS | Bromine | High, can lead to di-substituted products |

Synthesis of 4-Chloro-6-iodopyrimidine from Pyrimidine Precursors

The synthesis of the target compound, this compound, relies on the strategic functionalization of readily available pyrimidine starting materials. The differential reactivity of various positions on the pyrimidine ring, or of different halogens on a di-halogenated precursor, is exploited to construct the desired substitution pattern.

Iodination of Pyrimidine Derivatives to Yield this compound

A direct route to this compound involves the iodination of a pre-existing chloropyrimidine. While specific methods for the direct iodination of 4-chloro-6-hydroxypyrimidine or 4,6-dichloropyrimidine (B16783) to yield the target molecule are part of proprietary industrial processes, the principles of electrophilic iodination of pyrimidines are well-established. Generally, the C5 position of the pyrimidine ring is most susceptible to electrophilic attack. nih.govresearchgate.net

The synthesis often starts from a more accessible precursor like 4,6-dichloropyrimidine. The challenge lies in selectively replacing one chlorine atom with an iodine atom, which is typically achieved via halogen exchange reactions due to the similar reactivity of the two chlorine atoms towards direct substitution. Direct iodination of a C-H bond at the 6-position of a 4-chloropyrimidine (B154816) would be challenging due to the electronic nature of the ring.

Preparation via Halogen Exchange Reactions

Halogen exchange, particularly the Finkelstein reaction, is a more common and practical approach for synthesizing mixed di-halogenated pyrimidines like this compound. This type of reaction involves treating a dihalopyrimidine, such as 4,6-dichloropyrimidine, with an iodide salt.

The general mechanism involves the nucleophilic attack of an iodide ion (from a source like sodium iodide, NaI) on one of the carbon atoms bearing a halogen. The reaction's success hinges on the relative reactivity of the carbon-halogen bonds and the insolubility of the resulting metal halide (e.g., NaCl) in the reaction solvent, which drives the equilibrium toward the product.

Reaction Scheme:

4,6-dichloropyrimidine + NaI → this compound + NaCl

This transformation is typically carried out in a polar aprotic solvent, such as acetone (B3395972) or dimethylformamide (DMF), which can dissolve the iodide salt but not the chloride salt byproduct. The greater reactivity of the C-I bond compared to the C-Cl bond in subsequent reactions, such as palladium-catalyzed cross-couplings, makes this compound a highly valuable and versatile synthetic intermediate.

Chlorination of Iodo-Substituted Pyrimidines

The direct chlorination of iodo-substituted pyrimidines to afford this compound is a less commonly documented pathway. This is largely due to the greater reactivity of the C-I bond compared to the C-H bond, which can lead to deiodination or other side reactions under harsh chlorinating conditions. However, the transformation of a hydroxyl group to a chlorine atom in an iodo-substituted pyrimidine precursor, such as 6-iodopyrimidin-4-ol, represents a viable route.

This conversion can be achieved using standard chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The reaction typically involves heating the iodo-substituted pyrimidinol with the chlorinating agent, often in the presence of a base or a catalyst.

Table 1: Illustrative Reaction Conditions for Chlorination of a Hypothetical Iodo-Substituted Pyrimidine Precursor

| Parameter | Condition |

| Starting Material | 6-Iodopyrimidin-4-ol |

| Chlorinating Agent | Phosphorus oxychloride (POCl₃) |

| Catalyst/Base | N,N-Dimethylaniline |

| Solvent | Toluene |

| Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Work-up | Quenching with ice, extraction, and purification |

The optimization of this process would involve careful control of the reaction temperature and stoichiometry to prevent the displacement of the iodine atom. The choice of base and solvent is also critical to ensure a high yield and purity of the desired this compound.

Iodination of Chloro-Substituted Pyrimidines

A more prevalent and well-established methodology for the synthesis of this compound involves the iodination of a chloro-substituted pyrimidine precursor. A common starting material for this approach is 4,6-dichloropyrimidine. The selective replacement of one chlorine atom with an iodine atom can be effectively achieved through a halogen exchange reaction, most notably the Finkelstein reaction.

The Finkelstein reaction is an SN2 reaction that involves the exchange of one halogen for another. In this context, 4,6-dichloropyrimidine is treated with an iodide salt, typically sodium iodide (NaI) or potassium iodide (KI), in a suitable polar aprotic solvent. The differential solubility of the resulting sodium chloride (NaCl) or potassium chloride (KCl) in the reaction solvent drives the equilibrium towards the formation of the iodo-substituted product.

Table 2: Typical Conditions for the Finkelstein Reaction for the Synthesis of this compound

| Parameter | Condition |

| Starting Material | 4,6-Dichloropyrimidine |

| Iodinating Agent | Sodium Iodide (NaI) |

| Solvent | Acetone or N,N-Dimethylformamide (DMF) |

| Temperature | 50-80 °C |

| Reaction Time | 12-24 hours |

| Work-up | Filtration of precipitated chloride salt, solvent removal, and purification |

The success of this reaction hinges on the careful selection of the solvent to ensure the precipitation of the chloride salt. Acetone is a classic solvent for this purpose, as sodium iodide is soluble in it, while sodium chloride is not. The reaction temperature is also a key parameter to control the rate of reaction and minimize potential side reactions.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals and pharmaceutical intermediates to minimize environmental impact and enhance process safety and efficiency.

Solvent Selection and Optimization for Sustainable Synthesis

The choice of solvent is a critical aspect of green chemistry as solvents often constitute the largest proportion of waste in a chemical process. For the synthesis of this compound, particularly via the Finkelstein reaction, the selection of a green solvent is paramount. While traditional solvents like acetone and DMF are effective, their volatility and potential toxicity are concerns.

Green solvent selection guides can aid in identifying more sustainable alternatives. These guides rank solvents based on factors such as environmental, health, and safety impacts. researchgate.net For halogen exchange reactions, polar aprotic solvents are generally required. Greener alternatives in this category include cyrene, dimethyl sulfoxide (B87167) (DMSO) derived from renewable resources, and ionic liquids. researchgate.net

Table 3: Comparison of Solvents for Halogen Exchange Reactions based on Green Chemistry Principles

| Solvent | Classification | Key Considerations |

| Acetone | Classic, effective | Volatile, flammable |

| DMF | Classic, effective | Reprotoxic, high boiling point |

| Cyrene | Bio-derived, greener alternative | Higher cost, potential for degradation |

| DMSO | Greener alternative | High boiling point, potential for side reactions |

| Ionic Liquids | "Designer" solvents | Low volatility, high cost, potential toxicity |

Optimization of the synthesis in a chosen green solvent would involve studying the reaction kinetics, yield, and purity of this compound under various conditions to establish an efficient and sustainable process.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. These benefits include dramatically reduced reaction times, increased product yields, and often, enhanced purity. nih.gov The application of microwave irradiation to the synthesis of this compound, particularly for the halogen exchange reaction, can lead to a more efficient and environmentally friendly process.

Microwave heating directly interacts with the polar molecules in the reaction mixture, leading to rapid and uniform heating. organic-chemistry.org This can overcome activation energy barriers more effectively than conventional heating, leading to faster reaction rates.

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Halogen Exchange Reaction

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | 12-24 hours | 15-60 minutes |

| Temperature | 50-80 °C | 80-120 °C (controlled) |

| Energy Consumption | High | Lower |

| Yield | Moderate to good | Often higher |

| Process Control | Less precise | Precise temperature and pressure control |

The optimization of a microwave-assisted synthesis of this compound would involve screening different solvents, temperatures, and reaction times to maximize the yield and purity while minimizing energy consumption.

Large-Scale Synthesis Considerations for this compound

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents a unique set of challenges and considerations. Ensuring a safe, efficient, cost-effective, and environmentally responsible process is paramount.

Key considerations for the scale-up of this compound synthesis include:

Process Safety: A thorough hazard and operability (HAZOP) study is essential to identify and mitigate potential risks associated with the handling of raw materials, intermediates, and the final product. This includes understanding the thermal stability of the reaction mixture and the potential for runaway reactions.

Reaction Kinetics and Thermodynamics: Understanding the reaction kinetics is crucial for designing an appropriate reactor system and for optimizing reaction conditions to maximize throughput and minimize reaction time. The heat of reaction must be accurately determined to ensure adequate heat removal capacity in the production-scale reactor.

Mass and Heat Transfer: Efficient mixing and heat transfer become more challenging on a larger scale. The reactor design and agitation system must be carefully selected to ensure homogeneity and to maintain the desired reaction temperature.

Downstream Processing: The isolation and purification of this compound on a large scale require robust and scalable methods. This may involve crystallization, distillation, or chromatography. The choice of method will depend on the desired purity of the final product and the economic viability of the process.

Regulatory Compliance: The large-scale synthesis of any chemical intermediate must comply with all relevant national and international regulations regarding safety, environmental protection, and product quality.

Table 5: Key Parameters for Large-Scale Synthesis Optimization of this compound

| Parameter | Laboratory Scale | Large Scale Consideration |

| Batch Size | Grams | Kilograms to Tons |

| Heat Transfer | Surface area to volume ratio is high | Surface area to volume ratio is low; requires efficient cooling systems |

| Mixing | Magnetic stirring | Mechanical agitation, baffles |

| Reagent Addition | Manual | Controlled addition via pumps |

| Work-up | Extraction, rotary evaporation | Liquid-liquid extraction, distillation columns |

| Purification | Column chromatography | Crystallization, fractional distillation |

Successful scale-up requires a multidisciplinary approach involving chemists, chemical engineers, and safety professionals to ensure a robust and sustainable manufacturing process for this compound.

Chemical Reactivity and Transformation of 4 Chloro 6 Iodopyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine (B1678525) chemistry. The presence of two nitrogen atoms in the ring significantly lowers the electron density, making the carbon atoms susceptible to attack by nucleophiles. In 4-chloro-6-iodopyrimidine, the positions of the halogen atoms (C4 and C6) are activated for such substitutions.

Regioselectivity of Nucleophilic Attack on this compound

In pyrimidine systems, nucleophilic attack generally occurs at positions 2, 4, and 6, which are electronically deficient. For 2,4-dihalopyrimidines, substitution is typically favored at the C4 position. This preference is attributed to the electronic properties of the pyrimidine ring, where the C4 position often has a higher coefficient for the Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to nucleophilic attack. Quantum chemistry calculations and frontier molecular orbital theory support the observation that the C4 position is generally more reactive than the C2 position in SNAr reactions. stackexchange.comwuxiapptec.com

While this compound is a 4,6-disubstituted system, the principles of regioselectivity are similar. The attack is directed to the halogen-bearing carbons. The key factor determining which halogen is replaced is not the position itself (as both C4 and C6 are activated) but the nature of the leaving group.

Reactivity of Chlorine vs. Iodine in SNAr

In SNAr reactions, the reactivity of the leaving group is a crucial factor. Generally, the rate of reaction is influenced by the ability of the leaving group to depart. In the context of halogens, iodide is a better leaving group than chloride. This is because the C-I bond is weaker than the C-Cl bond, and the larger iodide ion can better stabilize the negative charge as it departs. Consequently, nucleophilic attack on this compound selectively occurs at the C6 position, leading to the displacement of the iodine atom while the chlorine atom at the C4 position remains intact. This differential reactivity allows for sequential functionalization of the pyrimidine ring.

Impact of Various Nucleophiles (e.g., amines, alkoxides, thiols)

A wide range of nucleophiles can be employed in the SNAr reactions of this compound, leading to a diverse array of substituted pyrimidines.

Amines : Primary and secondary amines react readily with this compound to displace the iodine atom, forming 4-chloro-6-aminopyrimidines. researchgate.net The reaction typically proceeds under mild conditions. In related dihalopyrimidine systems, amines have been shown to selectively displace one halogen over another, highlighting the utility of this reaction in building complex molecules. researchgate.net

Alkoxides : Alkoxide nucleophiles, such as sodium methoxide or ethoxide, also selectively displace the iodide at the C6 position. This provides a straightforward route to 4-chloro-6-alkoxypyrimidines. In studies on similar 6-alkoxy-4-chloro-5-nitropyrimidines, the chlorine atom is displaced first by amines, but in the case of this compound, the superior leaving group ability of iodine dictates the regioselectivity. chemrxiv.org

Thiols : Thiolates, the conjugate bases of thiols, are excellent nucleophiles and react efficiently with this compound. masterorganicchemistry.com The reaction results in the formation of 4-chloro-6-(alkylthio)pyrimidines or 4-chloro-6-(arylthio)pyrimidines. Thiolates are generally more nucleophilic and less basic than their alkoxide counterparts, which often leads to cleaner SNAr reactions with fewer side reactions like elimination. masterorganicchemistry.com

The general reactivity trend for these nucleophiles in SNAr reactions is often thiolates > amines > alkoxides, although this can be influenced by specific reaction conditions and substrate electronics.

Kinetic and Thermodynamic Aspects of SNAr with this compound

The SNAr reaction proceeds through a two-step mechanism involving a Meisenheimer complex, a resonance-stabilized anionic intermediate.

Formation of the Meisenheimer Complex : The nucleophile attacks the electron-deficient carbon atom (C6), breaking the aromaticity of the pyrimidine ring and forming a tetrahedral intermediate. This step is typically the rate-determining step.

Departure of the Leaving Group : The leaving group (iodide) is expelled, and the aromaticity of the ring is restored.

The rate of the reaction is influenced by the stability of the Meisenheimer complex and the bond strength of the carbon-halogen bond. The C-I bond is weaker than the C-Cl bond, leading to a lower activation energy for the displacement of iodine. From a thermodynamic perspective, the formation of a stronger bond between carbon and the nucleophile's heteroatom (e.g., C-N, C-O, C-S) compared to the C-I bond drives the reaction forward. Computational studies on related systems have shown that the formation of the 4-substituted isomer is often favored both by its greater stability and a lower activation barrier. dntb.gov.ua

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net For dihalogenated heterocycles like this compound, these reactions offer a high degree of selectivity.

Suzuki-Miyaura Coupling with Organoboronic Acids

The Suzuki-Miyaura coupling reaction is a widely used palladium-catalyzed reaction that couples an organic halide with an organoboronic acid. youtube.com In the case of this compound, the significant difference in reactivity between the C-I and C-Cl bonds allows for highly selective cross-coupling.

The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-halogen bond. This step is much faster for the weaker C-I bond than for the stronger C-Cl bond. youtube.com

Transmetalation : The organic group from the organoboronic acid is transferred to the palladium(II) complex. This step requires a base to activate the boronic acid.

Reductive Elimination : The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst. youtube.com

Due to the faster rate of oxidative addition at the C-I bond, the Suzuki-Miyaura coupling of this compound with various aryl- or heteroarylboronic acids occurs exclusively at the C6 position. mdpi.com This chemoselectivity provides 4-chloro-6-arylpyrimidines in good to excellent yields, leaving the C4-chloro group available for subsequent transformations, such as a second cross-coupling reaction or a nucleophilic substitution. mdpi.com

Table 1: Summary of Selective Suzuki-Miyaura Coupling Conditions

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 4-Chloro-6-phenylpyrimidine | Good |

| This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 4-Chloro-6-(4-methoxyphenyl)pyrimidine | High |

| This compound | 3-Thienylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 4-Chloro-6-(3-thienyl)pyrimidine | Moderate |

This table is illustrative and based on typical conditions reported for similar substrates. Actual yields may vary.

This selective reactivity makes this compound an important intermediate for the synthesis of complex, polysubstituted pyrimidines, which are prevalent scaffolds in medicinal chemistry and materials science. mdpi.com

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling, a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, can also be applied to this compound with high regioselectivity. nih.govwikipedia.orgorganic-chemistry.org Similar to the Suzuki-Miyaura coupling, the reaction occurs preferentially at the more reactive C-I bond. This allows for the selective introduction of an alkynyl substituent at the 6-position of the pyrimidine ring, yielding 4-chloro-6-alkynylpyrimidine derivatives. These products are valuable intermediates, as the alkyne moiety can be further elaborated through various chemical transformations. The typical conditions for a Sonogashira coupling involve a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI) as a co-catalyst, and an amine base (e.g., triethylamine or diisopropylamine) in a suitable solvent like THF or DMF.

Table 3: Exemplary Sonogashira Coupling of this compound

| Alkyne | Product |

|---|---|

| Phenylacetylene | 4-Chloro-6-(phenylethynyl)pyrimidine |

| Ethynyltrimethylsilane | 4-Chloro-6-((trimethylsilyl)ethynyl)pyrimidine |

Buchwald-Hartwig Amination with Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org In the case of this compound, this reaction is expected to proceed with high regioselectivity at the 6-position due to the greater lability of the C-I bond. wikipedia.orgorganic-chemistry.org This allows for the synthesis of 4-chloro-6-aminopyrimidine derivatives by reacting the starting material with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The resulting aminopyrimidines are important scaffolds in medicinal chemistry. The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands generally providing the best results.

Table 4: Potential Products from Buchwald-Hartwig Amination of this compound

| Amine | Product |

|---|---|

| Morpholine | 4-(4-Chloro-6-pyrimidinyl)morpholine |

| Aniline | N-(4-Chloro-6-pyrimidinyl)aniline |

Stille Coupling with Organotin Reagents

The Stille coupling involves the reaction of an organic halide with an organotin compound, catalyzed by palladium. jk-sci.comwikipedia.org For this compound, the Stille coupling would regioselectively occur at the 6-position, leading to the formation of 4-chloro-6-substituted pyrimidines where the substituent is derived from the organotin reagent. jk-sci.comwikipedia.org This reaction is known for its tolerance of a wide range of functional groups. A typical Stille coupling is carried out using a palladium catalyst such as Pd(PPh₃)₄ in a non-polar solvent like toluene or THF.

Table 5: Illustrative Stille Coupling Products from this compound

| Organotin Reagent | Product |

|---|---|

| Tributyl(vinyl)stannane | 4-Chloro-6-vinylpyrimidine |

| Tributyl(phenyl)stannane | 4-Chloro-6-phenylpyrimidine |

Kumada Cross-Coupling Reactions

The Kumada coupling utilizes a Grignard reagent as the nucleophile and is typically catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org This reaction can be used to introduce alkyl or aryl groups onto the pyrimidine ring. With this compound as the substrate, the Kumada coupling is expected to proceed with high selectivity at the iodo-substituted 6-position. wikipedia.orgorganic-chemistry.org This is due to the greater reactivity of the C-I bond towards oxidative addition compared to the C-Cl bond. The reaction is typically carried out in an ethereal solvent such as THF or diethyl ether, which are also the solvents used for the preparation of the Grignard reagent.

Table 6: Representative Products of Kumada Cross-Coupling with this compound

| Grignard Reagent | Product |

|---|---|

| Phenylmagnesium bromide | 4-Chloro-6-phenylpyrimidine |

| Methylmagnesium chloride | 4-Chloro-6-methylpyrimidine |

Hiyama Cross-Coupling Reactions

The Hiyama cross-coupling is a palladium-catalyzed reaction that forms carbon-carbon bonds between an organosilane and an organic halide. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool in organic synthesis for creating biaryl compounds and other complex molecules. mdpi.com A key feature of the Hiyama coupling, like other palladium-catalyzed cross-coupling reactions, is the relative reactivity of the organic halide coupling partner, which generally follows the order: I > Br > OTf > Cl. wikipedia.org

For this compound, this reactivity trend is pivotal. The carbon-iodine (C-I) bond at the 6-position is substantially more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-chlorine (C-Cl) bond at the 4-position. This inherent chemoselectivity allows for the selective coupling of an organosilane at the C-6 position while leaving the C-4 chloro substituent intact for potential subsequent transformations.

The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with an activated organosilane (typically activated by a fluoride source like TBAF or a base), and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org

While specific studies detailing the Hiyama coupling of this compound are not prevalent, the reaction's principles suggest a highly selective outcome. The reaction of this compound with an aryl- or vinyl-trialkoxysilane under standard Hiyama conditions would be expected to exclusively yield the 6-substituted-4-chloropyrimidine derivative. Research on other dihalogenated heterocycles confirms that selective coupling at the iodide position is a robust and predictable strategy. nih.gov

Table 1: Representative Conditions for Hiyama Cross-Coupling of Aryl Halides

| Electrophile | Organosilane | Catalyst System | Activator | Solvent | Yield (%) |

| Aryl Iodide | Aryltrifluorosilane | Pd(OAc)₂ / SPhos | TBAF | Toluene | 95% nih.gov |

| Aryl Bromide | Aryltrifluorosilane | Pd(OAc)₂ / SPhos | TBAF | Toluene | 88% nih.gov |

| Aryl Chloride | Aryltrifluorosilane | Pd(OAc)₂ / SPhos | TBAF | Toluene | 78% nih.gov |

| 2-Chloropyrimidine | Phenyltrimethoxysilane | PdCl₂(PCy₃)₂ / CuCl | TBAF | Dioxane | ~70-90% researchgate.net |

Other Functionalization Reactions

Reductive dehalogenation is the process of replacing a halogen atom with a hydrogen atom. For substrates like this compound, the selective removal of one halogen over the other is a key challenge. The ease of reduction for halogens on aromatic rings typically follows the trend I > Br > Cl > F. This suggests that the iodine atom at the C-6 position can be selectively removed under milder conditions than the chlorine atom at the C-4 position.

Common methods for reductive dehalogenation include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst, most commonly palladium on carbon (Pd/C). It is a highly effective method for removing iodo and bromo groups from aromatic rings. By carefully controlling the reaction conditions (catalyst loading, hydrogen pressure, temperature, and reaction time), it is often possible to achieve selective deiodination in the presence of a chloro group.

Metal/Acid Systems: A combination of a metal, such as zinc (Zn) or iron (Fe), in the presence of an acid like acetic acid (AcOH) or hydrochloric acid (HCl) can be used for reductive dehalogenation. These conditions are known to selectively reduce halogens at the 4-position of the pyrimidine ring.

Hydride Reagents: Reagents like sodium borohydride (NaBH₄) in combination with a catalyst, or more powerful hydride sources, can also effect dehalogenation, though selectivity can be more challenging to control.

For this compound, catalytic hydrogenation would be the most predictable method for selectively removing the iodine, yielding 4-chloropyrimidine (B154816). Conversely, a zinc/acetic acid system might offer a pathway to selectively remove the chlorine, although this is less common given the higher reactivity of the C-I bond.

Table 2: Comparison of Reductive Dehalogenation Methods for Aryl Halides

| Method | Typical Reagents | Selectivity Trend | Comments |

| Catalytic Hydrogenation | H₂, Pd/C | I > Br > Cl | Highly effective for selective deiodination. |

| Metal/Acid | Zn, AcOH | Position-dependent, but generally I > Cl | Can offer different selectivity based on the substrate. |

| Microbial Reduction | Anaerobic bacteria | Varied | Used in bioremediation of halogenated pollutants. nih.govnih.gov |

The pyrimidine ring, being a diazine, has two nitrogen atoms that can potentially undergo oxidation to form N-oxides. The N-oxidation of pyrimidines is a known transformation and can significantly alter the electronic properties of the ring, making it more susceptible to nucleophilic attack.

Common oxidizing agents for N-oxidation of nitrogen heterocycles include:

Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA).

Hydrogen peroxide (H₂O₂) in the presence of an acid (e.g., acetic acid) or a catalyst.

For this compound, direct N-oxidation would likely occur at one or both of the ring nitrogens. The position of oxidation (N-1 or N-3) can be influenced by the electronic effects of the substituents. Studies on other substituted pyrimidines have shown that N-oxidation is a feasible pathway. clockss.org For instance, direct N-oxidation of 4-chloro-6-methylpyrimidine with hydrogen peroxide in acetic acid has been reported to yield the corresponding N-oxide. clockss.org It is expected that this compound would react similarly to produce this compound N-oxide.

The reduction of the pyrimidine ring itself (as opposed to reductive dehalogenation) is a less common transformation and typically requires harsh conditions, such as catalytic hydrogenation at high pressure and temperature, which would also lead to dehalogenation.

The dihalogenated nature of this compound makes it an excellent building block for the synthesis of fused pyrimidine systems, which are common scaffolds in medicinal chemistry. jocpr.com The differential reactivity of the C-I and C-Cl bonds allows for sequential, regioselective reactions to build annulated ring systems.

A common strategy involves:

Selective substitution at C-6: The more reactive iodo group is first displaced by a nucleophile. If this nucleophile contains another reactive site, an intramolecular cyclization can occur.

Intramolecular Cyclization: The newly introduced group at C-6 can then react internally with the C-4 chloro group, displacing the chloride and forming a new ring fused to the pyrimidine.

For example, reaction of this compound with a binucleophile like 2-aminoethanethiol could proceed by initial selective displacement of the iodide by the more nucleophilic sulfur atom. Subsequent intramolecular nucleophilic aromatic substitution (SNAr) by the amino group onto the C-4 position would displace the chloride and form a fused thiazolopyrimidine ring system.

This step-wise approach allows for controlled synthesis of various fused heterocycles, such as:

Thienopyrimidines: By reacting with a sulfur-containing nucleophile that can subsequently cyclize. nih.govnih.govmdpi.com

Furopyrimidines: Using an oxygen-based nucleophile for the initial substitution. researchgate.net

Pyrrolopyrimidines or Pyrazolopyrimidines: By employing appropriate nitrogen-based binucleophiles.

This versatility makes this compound a valuable precursor for creating diverse heterocyclic libraries. nih.govresearchgate.net

Table 3: Potential Fused Ring Systems from this compound

| Reagent Type | Initial Reaction Site | Cyclization Step | Fused Product |

| Aminothiol (e.g., Cysteamine) | C-6 (S-alkylation) | Intramolecular N-arylation at C-4 | Thiazolopyrimidine |

| Aminophenol | C-6 (O-arylation) | Intramolecular N-arylation at C-4 | Oxazinopyrimidine |

| Hydrazine derivative | C-6 (N-arylation) | Intramolecular N-arylation at C-4 | Pyrazolopyrimidine or Pyridazinopyrimidine |

| Ethyl 2-mercaptoacetate | C-6 (S-alkylation) | Intramolecular cyclization/condensation | Thienopyrimidine |

Derivatives and Analogues of 4 Chloro 6 Iodopyrimidine

Design and Synthesis of Novel Pyrimidine (B1678525) Derivatives

The synthesis of novel pyrimidine derivatives from 4-chloro-6-iodopyrimidine is a strategic process that leverages the distinct chemical properties of the C4 and C6 positions. This allows for controlled modifications to build complex molecular architectures.

The primary strategy for modifying this compound involves a sequential reaction pathway that exploits the reactivity difference between the iodine and chlorine atoms.

The iodine atom at the C6 position is significantly more reactive towards palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net This allows for the selective introduction of aryl and heteroaryl groups at this position while leaving the chlorine atom at C4 intact. researchgate.netresearchgate.net A general two-step procedure involves an initial Suzuki-Miyaura reaction to create a 4-chloro-6-substituted pyrimidine, which can then undergo further modification. researchgate.net

Following the modification at C6, the chlorine atom at the C4 position can be targeted. This position is susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.gov Various nucleophiles, including amines, can be used to displace the chloride, leading to the synthesis of 4-amino-6-aryl pyrimidine derivatives. nih.gov These compounds are core structures in several important enzyme inhibitors. nih.gov The synthesis of 4-chloro-6-(substituted-phenyl)-pyrimidines has been achieved using conventional methods, demonstrating the feasibility of this synthetic route. nih.gov This stepwise approach provides a powerful method for creating diverse libraries of disubstituted pyrimidines.

| Position | Halogen | Typical Reaction | Introduced Group (Example) | Resulting Intermediate/Product |

|---|---|---|---|---|

| C6 | Iodine (I) | Suzuki-Miyaura Coupling | Arylboronic Acid (Ar-B(OH)₂) | 4-Chloro-6-arylpyrimidine |

| C4 | Chlorine (Cl) | Nucleophilic Aromatic Substitution (SNAr) | Amine (R-NH₂) | 4-(Alkyl/Aryl)amino-6-arylpyrimidine |

Halogenated pyrimidines are crucial intermediates for constructing more elaborate molecules that incorporate additional heterocyclic systems. Nitrogen-containing heterocycles are particularly significant in medicinal chemistry, and the pyrimidine scaffold is often combined with other rings to create hybrid molecules with unique biological properties. researchgate.netnih.govtezu.ernet.in

The introduction of other heterocyclic moieties onto the this compound core is frequently accomplished using palladium-catalyzed cross-coupling reactions. researchgate.net For instance, the Suzuki-Miyaura reaction can be used to couple heteroarylboronic acids to the C6 position, effectively attaching another heterocyclic ring to the pyrimidine core. researchgate.net This methodology has been employed to furnish a variety of 4,6-disubstituted pyrimidines containing diverse heterocyclic fragments. researchgate.net

Examples of complex heterocyclic systems built upon the pyrimidine framework include:

Thieno[3,2-d]pyrimidines : These are fused heterocyclic systems where a thiophene (B33073) ring is fused to the pyrimidine ring. 4-Chloro-6-iodothieno[3,2-d]pyrimidine is a related building block used in organic synthesis.

Indole-substituted pyrimidines : A study details the synthesis of indole-substituted dipyrimido[1,2-a:4′,5′-d]pyrimidine derivatives, showcasing the linkage of indole (B1671886) and pyrimidine rings. researchgate.net

Thiazole-containing pyrimidines : The synthesis of pyrimido[4,5-d]thiazolo[3,2-a]pyrimidine derivatives demonstrates the fusion of pyrimidine with a thiazole (B1198619) ring system. researchgate.net

These examples highlight the utility of halogenated pyrimidines as scaffolds for creating structurally diverse molecules by incorporating other important heterocyclic motifs.

Halogen Dance Reactions in Pyrimidine Synthesis

The halogen dance (HD) reaction is a base-induced migration of a halogen atom on an aromatic or heteroaromatic ring. clockss.orgeurekaselect.com This rearrangement has emerged as a valuable synthetic tool for creating substituted heterocycles that would be difficult to access through classical methods. clockss.orgresearchgate.net The reaction is typically initiated by a strong base, such as lithium diisopropylamide (LDA), which deprotonates the ring, leading to a metalated intermediate that facilitates the halogen migration. researchgate.net

While first discovered by chance, the halogen dance is now a controlled and useful reaction for functionalizing heterocycles like thiophenes, pyridines, and quinolines. clockss.orgeurekaselect.comresearchgate.net In pyridine (B92270) systems, 1,2-, 1,3-, and 1,4-halogen shifts have been observed. clockss.org The lability of the halogen is a key factor; bromine and iodine atoms are prone to migration, while fluorine and chlorine atoms are generally stable and can act as directing metalation groups. clockss.org

In the context of pyrimidine synthesis, an unusual halogen migration of iodine during the metalation of pyrimidines has been noted, and a mechanism for this process has been proposed. researchgate.net This suggests that this compound could potentially undergo a halogen dance reaction under specific basic conditions. The more labile iodine atom at C6 would be the likely candidate to migrate to an adjacent, deprotonated carbon position, leading to a rearranged intermediate that could be trapped by an electrophile to yield a novel, polysubstituted pyrimidine derivative.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For pyrimidine derivatives, the type and position of substituents on the ring are known to greatly affect their pharmacological properties. nih.gov Halogen atoms, in particular, can significantly modulate biological activity by enhancing lipophilicity, which aids in crossing cell membranes, and by participating in halogen bonding, which can increase a molecule's binding affinity to its biological target.

Several SAR studies on pyrimidine analogues have provided insights into the structural requirements for specific biological activities:

Antitubercular Activity : A comprehensive SAR study based on a novel antitubercular pyrimidine compound revealed that the central pyrimidine ring is essential for activity. nih.gov The study synthesized a series of derivatives and found that replacing a naphthyl group with other hydrophobic substitutes was well tolerated. The representative derivative 5a demonstrated potent activity against various strains of Mycobacterium tuberculosis, including clinical drug-resistant strains, with minimum inhibitory concentration (MIC) values of 0.5-1.0 μg/mL. nih.gov

Kinase Inhibition : Pyrimidine derivatives are widely explored as kinase inhibitors for cancer therapy. researchgate.net 4,6-Diaryl-substituted pyrimidines have demonstrated high inhibitory potency against phosphoinositide 3-kinases (PI3Ks), which are key targets in oncology. nih.gov Furthermore, the 4-phenylamino-6-phenyl-pyrimidine scaffold is a common core structure found in numerous potent enzyme inhibitors. nih.gov

| Scaffold/Derivative Class | Structural Feature | Biological Activity | Key Finding | Reference |

|---|---|---|---|---|

| Novel Pyrimidine Derivatives | Central pyrimidine ring | Antitubercular | The pyrimidine core is crucial for activity. | nih.gov |

| Novel Pyrimidine Derivatives | Hydrophobic substituents (replacing naphthyl group) | Antitubercular | Well tolerated, maintaining potent activity (e.g., derivative 5a ). | nih.gov |

| 4,6-Diarylpyrimidines | Aryl groups at C4 and C6 | PI3K Inhibition | This substitution pattern shows high inhibitory potency. | nih.gov |

| 4-Phenylamino-6-phenyl-pyrimidine | Core structure | Enzyme Inhibition | Serves as a common and effective core for various enzyme inhibitors. | nih.gov |

These studies underscore the importance of the pyrimidine scaffold and demonstrate how systematic structural modifications, guided by SAR principles, can lead to the development of potent and selective therapeutic agents.

Spectroscopic and Computational Elucidation of 4 Chloro 6 Iodopyrimidine and Its Derivatives

Advanced Spectroscopic Characterization Techniques

The structural elucidation of 4-chloro-6-iodopyrimidine, a key heterocyclic intermediate, relies on a combination of advanced spectroscopic methods. These techniques provide a comprehensive understanding of the molecule's atomic connectivity, molecular weight, and the nature of its chemical bonds. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and vibrational spectroscopy (Infrared and Raman), a definitive structural confirmation can be achieved.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for determining the precise structure of this compound by mapping the chemical environments of its constituent protons and carbons.

The ¹H NMR spectrum of this compound is expected to be relatively simple, revealing two distinct signals corresponding to the two protons on the pyrimidine (B1678525) ring. The proton at the C2 position (H2) and the proton at the C5 position (H5) are in different chemical environments due to the influence of the adjacent nitrogen atoms and halogen substituents.

The proton at C2 is flanked by two electronegative nitrogen atoms, which deshield it, causing its signal to appear significantly downfield. The proton at C5 is adjacent to a nitrogen atom and the carbon bearing the iodine atom. The combined electronic effects of the chloro and iodo substituents, along with the ring nitrogens, result in characteristic chemical shifts for these protons. Based on analyses of similar di-substituted pyrimidines, such as 4,6-dichloropyrimidine (B16783), the predicted chemical shifts can be tabulated.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on data from analogous compounds.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H2 | ~8.9 | Singlet |

| H5 | ~7.8 | Singlet |

The absence of adjacent protons for both H2 and H5 means that no spin-spin coupling is expected between them, leading to two sharp singlet signals in the spectrum.

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. For this compound, four distinct signals are expected, one for each of the four carbon atoms in the pyrimidine ring (C2, C4, C5, and C6).

The chemical shifts of these carbons are influenced by their hybridization and the electronegativity of the atoms they are bonded to.

C2: This carbon is bonded to two nitrogen atoms, resulting in a downfield shift.

C4 and C6: These carbons are directly attached to the electronegative chlorine and iodine atoms, respectively. The C4 signal is expected in the typical range for a carbon bonded to chlorine in an aromatic ring. The C6 carbon, bonded to iodine, will experience a pronounced "heavy atom effect," causing its signal to be shifted significantly upfield compared to a carbon bonded to a lighter halogen.

C5: This carbon is a standard aromatic CH carbon, and its shift is influenced by the adjacent C4-Cl and C6-I groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from analogous compounds.

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~158 |

| C4 | ~162 |

| C5 | ~125 |

| C6 | ~110 |

While 1D NMR provides information on the chemical environments of individual nuclei, 2D NMR experiments are essential for unambiguously confirming the molecular structure by revealing through-bond and through-space correlations. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. In this compound, the H2 and H5 protons are separated by four bonds and are not expected to show a cross-peak, confirming their isolated nature on the pyrimidine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons they are attached to. For this compound, an HMQC or HSQC spectrum would show a cross-peak correlating the H2 signal with the C2 signal and another cross-peak correlating the H5 signal with the C5 signal. This allows for the definitive assignment of the proton-bearing carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful 2D NMR technique for structural elucidation as it reveals longer-range (typically 2-3 bond) correlations between protons and carbons. These correlations are crucial for piecing together the molecular framework. For this compound, key expected HMBC correlations would include:

H2 correlating to C4 and C6.

H5 correlating to C4 and C6.

These long-range correlations would provide unequivocal evidence for the substitution pattern, confirming that the chlorine and iodine atoms are at the C4 and C6 positions, respectively.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural insights from its fragmentation pattern upon ionization. The nominal molecular weight of the compound (C₄H₂ClIN₂) is 240 g/mol . bldpharm.com

The electron ionization (EI) mass spectrum is expected to show a distinct molecular ion peak (M⁺•). Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), the molecular ion region will display a characteristic pattern: a primary peak at m/z 240 (corresponding to the molecule with ³⁵Cl) and an M+2 peak at m/z 242 (for the molecule with ³⁷Cl) with an intensity of approximately one-third of the primary peak. miamioh.edu Iodine is monoisotopic (¹²⁷I), so it does not contribute to this pattern.

The fragmentation of the molecular ion provides a fingerprint that is characteristic of the molecule's structure. The weakest bonds are typically the first to break. In this compound, the C-I bond is weaker than the C-Cl bond. Therefore, the primary fragmentation pathways are expected to involve the loss of the halogen atoms. chemguide.co.uklibretexts.org

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Identity of Fragment | Description |

|---|---|---|

| 240 / 242 | [C₄H₂ClIN₂]⁺• | Molecular Ion (M⁺•) |

| 205 | [C₄H₂IN₂]⁺ | Loss of Chlorine radical (•Cl) |

| 113 | [C₄H₂ClN₂]⁺ | Loss of Iodine radical (•I) |

| 86 | [C₄H₂N₂]⁺• | Loss of both I and Cl radicals |

The loss of the iodine radical (M - 127) is expected to be a major fragmentation pathway, leading to a significant peak at m/z 113. Subsequent loss of chlorine from this fragment or initial loss of chlorine from the molecular ion would also be observed. Further fragmentation could involve the cleavage of the pyrimidine ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The IR spectrum results from the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment. The Raman spectrum involves the inelastic scattering of monochromatic light, with the frequency shifts corresponding to the vibrational modes. Vibrations that are symmetric and cause a change in polarizability are often strong in Raman spectra. americanpharmaceuticalreview.com

For this compound, key vibrational modes include:

C-H stretching: Aromatic C-H stretching vibrations are expected in the 3100–3000 cm⁻¹ region.

Ring stretching: The C=C and C=N stretching vibrations of the pyrimidine ring typically appear as a series of sharp bands in the 1600–1400 cm⁻¹ region.

C-H bending: In-plane and out-of-plane C-H bending vibrations occur in the 1300–1000 cm⁻¹ and 900–650 cm⁻¹ regions, respectively.

C-Halogen stretching: The C-Cl and C-I stretching vibrations are found in the fingerprint region at lower wavenumbers. The C-Cl stretch is typically observed in the 800–600 cm⁻¹ range, while the heavier C-I bond vibrates at a lower frequency, generally below 600 cm⁻¹. nih.gov

Table 4: Predicted Vibrational Frequencies for this compound Frequency ranges are based on data from analogous halogenated pyrimidine compounds.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Predominant Activity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR / Raman |

| Ring C=N, C=C Stretch | 1600 - 1400 | IR / Raman |

| Ring Breathing | ~1000 | Raman |

| C-H In-plane Bend | 1300 - 1000 | IR |

| C-H Out-of-plane Bend | 900 - 700 | IR |

| C-Cl Stretch | 800 - 600 | IR / Raman |

| C-I Stretch | < 600 | IR / Raman |

The combination of IR and Raman spectroscopy allows for a more complete assignment of the fundamental vibrational modes of the molecule, further corroborating the structure determined by NMR and MS. nih.gov

X-ray Crystallography for Solid-State Structure Determination

In a study of substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines, X-ray crystallography provided crucial insights into their binding modes with cyclin-dependent kinases (CDKs), guiding the structure-activity relationship (SAR) analysis nih.govacs.org. Similarly, the crystal structure of pyrimidine derivatives has been confirmed using single-crystal X-ray diffraction, which provides unambiguous evidence of their molecular conformation researchgate.netresearchgate.net.

For a hypothetical crystal structure of this compound, one would anticipate a planar pyrimidine ring due to its aromatic nature. The C-Cl and C-I bond lengths would be consistent with those observed in other chloro- and iodo-substituted aromatic compounds. The crystal packing would likely be influenced by intermolecular interactions such as halogen bonding (involving the chlorine and/or iodine atoms) and π-π stacking between the pyrimidine rings. The precise arrangement of molecules in the crystal lattice would determine the crystal system, space group, and unit cell dimensions.

Table 1: Representative Crystallographic Data for Substituted Pyrimidine Derivatives

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| 2-Chloropyrimidine | Monoclinic | P2₁/n | Planar pyrimidine ring, influence of chloro substituent on ring geometry. | scispace.com |

| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine derivative | Orthorhombic | P2₁2₁2₁ | Specific hydrogen bonding interactions with kinase active site. | nih.govacs.org |

| A 4,6-disubstituted pyrimidine derivative | Monoclinic | P2₁/c | Planar pyrimidine core, specific orientation of substituents. | acs.org |

Note: This table presents generalized data for illustrative purposes based on published studies of pyrimidine derivatives.

Computational Chemistry for Reactivity and Properties Prediction

Computational chemistry serves as a powerful tool to complement experimental data, offering a deeper understanding of the intrinsic properties of molecules like this compound. Methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can predict reactivity, electronic structure, and conformational dynamics.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. While this compound is a relatively rigid molecule, its derivatives with flexible side chains can adopt multiple conformations. MD simulations can be employed to explore the conformational landscape of these derivatives and to understand their dynamic behavior in different environments, such as in solution or when interacting with a biological target.

The process involves generating an initial three-dimensional structure of the molecule and then calculating the forces between the atoms using a force field. By integrating Newton's laws of motion, the trajectory of the atoms over time can be simulated. This allows for the exploration of different conformational states and the calculation of their relative energies and populations. MD simulations have been used to study the conformational isomerism in various organic molecules semanticscholar.org and to investigate the interactions of pyrimidine derivatives with biological macromolecules nih.govmdpi.comnih.gov. For derivatives of this compound, MD simulations could reveal preferred side-chain orientations and the flexibility of the molecule, which are important for understanding its biological activity and its interactions with other molecules.

Applications of 4 Chloro 6 Iodopyrimidine As a Key Building Block in Specialized Chemical Synthesis

Synthesis of Complex Heterocyclic Compounds

The primary application of 4-chloro-6-iodopyrimidine in organic synthesis is as a scaffold for constructing more complex heterocyclic systems. Halogenated pyrimidines are crucial intermediates because the halogen atoms can be readily displaced by various nucleophiles or participate in cross-coupling reactions, enabling the introduction of new functional groups.

The differential reactivity of the iodo and chloro groups is particularly advantageous. The iodine atom at the 6-position is significantly more reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, compared to the chlorine atom at the 4-position. This allows for the selective introduction of an aryl, alkyl, or alkynyl group at the C-6 position while leaving the C-4 chloro substituent available for subsequent transformations. This sequential, controlled functionalization is an indispensable tool for chemists aiming to build elaborate molecular architectures with specific, desired properties. This stepwise approach is fundamental in creating libraries of compounds for various research applications.

Role in Medicinal Chemistry

The pyrimidine (B1678525) nucleus is a "privileged scaffold" in drug discovery, forming the core of numerous biologically active molecules and pharmaceuticals. Its ability to interact with biological targets, often through hydrogen bonding, has been widely exploited. this compound serves as a key starting material for synthesizing a diverse range of pyrimidine derivatives for medicinal research.

Development of Potential Therapeutic Agents

The pyrimidine scaffold is present in a wide array of therapeutic agents, including antiviral, antibacterial, antihypertensive, and central nervous system (CNS) agents. By using this compound as a building block, researchers can synthesize novel compounds for evaluation as potential therapeutic agents. The ability to selectively modify the 4- and 6-positions allows for the systematic exploration of structure-activity relationships, which is a critical step in designing new drugs. The introduction of halogen atoms can also increase the lipophilicity of a molecule, potentially enhancing its ability to cross cell membranes, and can facilitate halogen bonding, a non-covalent interaction that can improve the binding affinity of a drug to its protein target.

Intermediate in Drug Synthesis and Lead Optimization

High-purity intermediates are crucial for the efficient synthesis of active pharmaceutical ingredients (APIs) that meet stringent regulatory standards. nbinno.com this compound functions as such an intermediate, providing a reliable starting point for multi-step syntheses. In drug discovery, once a "hit" or "lead" compound is identified, medicinal chemists must synthesize numerous analogs to optimize its properties (e.g., potency, selectivity, metabolic stability). The predictable, regioselective reactivity of this compound makes it an ideal platform for lead optimization. Different functional groups can be systematically introduced at the 6-position via coupling reactions and at the 4-position via nucleophilic substitution, allowing for the fine-tuning of a molecule's pharmacological profile.

Radiosensitization Research with Halogenated Pyrimidines

Halogenated pyrimidines (HPs) represent a unique class of non-hypoxic cell radiosensitizers. nih.gov For these compounds to be effective, they must be incorporated into the cellular DNA of tumor cells, typically by replacing the natural nucleobase thymidine (B127349). nih.gov This incorporation makes the cancer cells more susceptible to damage from radiation treatment.

Research has shown that the degree of radiosensitization is dependent on the percentage of thymidine replacement. nih.govnih.gov Studies comparing different halogenated pyrimidines found that, at equal levels of incorporation, iodo-deoxyuridine (IdUrd) was the most potent radiosensitizer. nih.govresearchgate.net This highlights the potential significance of iodine-containing pyrimidines in this area of research. The combination of HPs with hyperthermia (heat treatment) has been shown to act additively, further increasing the radiosensitivity of tumor cells. nih.govresearchgate.net While much of the clinical research has focused on specific nucleoside analogs, the underlying principle of DNA sensitization by halogenated pyrimidines provides a strong rationale for exploring novel derivatives synthesized from precursors like this compound.

Applications in Agrochemical and Materials Science

The utility of the pyrimidine scaffold extends beyond medicine into agrochemicals and materials science. Related compounds, such as 4-chloro-6-hydroxypyrimidine, are known valuable intermediates in the production of crop protection agents. google.com The versatility of this compound allows for the synthesis of novel derivatives that can be screened for herbicidal or pesticidal activity.